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Compound of Interest

Compound Name:
(3-Chloro-4-

ethoxyphenyl)methanamine

CAS No.: 329928-04-3

Cat. No.: B2769858

Get Quote

Physicochemical Profiling and Synthetic Utility
Introduction
(3-Chloro-4-ethoxyphenyl)methanamine (CAS: 329928-04-3) is a specialized benzylamine

intermediate used primarily in the synthesis of pharmaceutical agents targeting

phosphodiesterase type 5 (PDE5) and other G-protein coupled receptors.[1] Structurally, it

features a benzene core substituted with a primary methanamine group, a chlorine atom at the

meta position, and an ethoxy group at the para position. This specific substitution pattern

modulates lipophilicity and metabolic stability, making it a critical scaffold in Structure-Activity

Relationship (SAR) studies for drug candidates like Avanafil analogs.

This guide provides a rigorous technical analysis of its molecular weight, physicochemical

properties, and synthetic methodologies, designed for researchers in medicinal chemistry and

process development.

Molecular Weight & Isotopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b2769858#bc-rfq
https://www.benchchem.com/product/b2769858/docs?utm_src=pdf-body#technical-monograph-3-chloro-4-ethoxyphenyl-methanamine
https://www.bldpharm.com/products/329928-04-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2769858?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the molecular weight of (3-Chloro-4-ethoxyphenyl)methanamine requires

distinguishing between the average molecular weight (used for stoichiometry) and the

monoisotopic mass (used for mass spectrometry identification).

2.1 Quantitative Data Summary
Property Value Unit Definition

Molecular Formula C₉H₁₂ClNO -
Stoichiometric

composition

Average Molecular

Weight
185.65 g/mol

Weighted average of

all natural isotopes

Monoisotopic Mass 185.0607 Da

Mass using most

abundant isotopes

(¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O)

Exact Mass (³⁷Cl) 187.0578 Da
Mass using the ³⁷Cl

isotope

2.2 Mass Spectrometry: The Chlorine Signature
For analytical scientists, the defining characteristic of this molecule is the chlorine isotope

pattern. Chlorine exists naturally as ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

M Peak (185.06 m/z): Corresponds to the ³⁵Cl isotopologue.

M+2 Peak (187.06 m/z): Corresponds to the ³⁷Cl isotopologue.

Intensity Ratio: The M:(M+2) ratio will be approximately 3:1. This signature is the primary

validation check in LC-MS workflows to confirm the presence of the halogenated scaffold.
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ESI+ Ionization
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25% Abundance

Diagnostic Ratio
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Figure 1: Predicted Mass Spectrometry Isotope Pattern for Protonated Molecular Ion [M+H]+.

Physicochemical Properties
These parameters dictate the compound's behavior in biological systems and purification

processes.
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Parameter Value (Predicted) Significance

LogP 1.95 ± 0.3

Moderate lipophilicity; likely

CNS penetrant if not for the

amine charge.

pKa (Basic) 9.2 ± 0.2

The primary amine is

protonated at physiological pH

(7.4).

H-Bond Donors 1 (NH₂)
Critical for receptor binding

interactions.

H-Bond Acceptors 2 (O, N)
Facilitates solubility in polar

organic solvents.

Polar Surface Area (PSA) ~35 Å²

Indicates good membrane

permeability (Rule of 5

compliant).

Synthetic Methodology
The synthesis of (3-Chloro-4-ethoxyphenyl)methanamine generally follows the Nitrile

Reduction Route or Reductive Amination Route. The Nitrile Reduction is preferred for scale-up

due to cleaner impurity profiles.

4.1 Protocol: Catalytic Hydrogenation of Nitrile
Reaction: 3-Chloro-4-ethoxybenzonitrile + 2 H₂ → (3-Chloro-4-ethoxyphenyl)methanamine

Step-by-Step Methodology:

Preparation: Charge a high-pressure hydrogenation vessel with 3-Chloro-4-

ethoxybenzonitrile (1.0 eq) dissolved in anhydrous Methanol (10 V).

Catalyst Addition: Add Raney Nickel (20 wt%) or Pd/C (5-10 wt%) under an inert Nitrogen

atmosphere. Note: Raney Ni is often preferred to prevent de-halogenation (loss of Cl).

Ammonia Suppression: Add aqueous Ammonia (2.0 eq) or Methanolic Ammonia to suppress

the formation of secondary amine dimers.
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Hydrogenation: Pressurize with H₂ gas (50-100 psi) and stir at 25-40°C for 4-6 hours.

Monitor via TLC or HPLC.

Filtration: Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

Isolation: Concentrate the filtrate under reduced pressure.

Salt Formation (Optional but Recommended): Dissolve the residue in Ethanol and add

HCl/Ether to precipitate the Hydrochloride Salt (C₉H₁₂ClNO·HCl), which is more stable than

the free base.

4.2 Synthetic Pathway Visualization
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Figure 2: Synthetic route from hydroxy-benzonitrile precursor to target amine.[2]

Safety & Handling (MSDS Highlights)
Hazards: Causes skin irritation (H315), serious eye irritation (H319). The free amine is

corrosive; the HCl salt is an irritant.

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free amine absorbs CO₂ from

the air to form carbamates.

Incompatibility: Strong oxidizing agents and acid chlorides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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